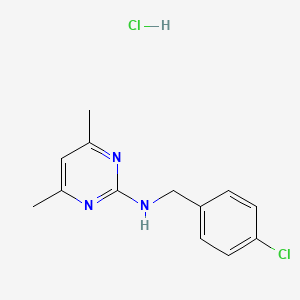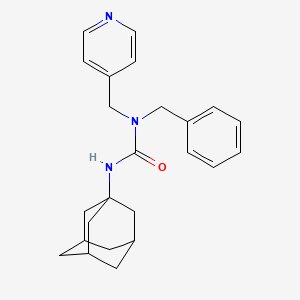
N-(4-chlorobenzyl)-4,6-dimethyl-2-pyrimidinamine hydrochloride
Vue d'ensemble
Description
N-(4-chlorobenzyl)-4,6-dimethyl-2-pyrimidinamine hydrochloride is a chemical compound that has been widely used in scientific research. It is a potent and selective inhibitor of protein kinase R (PKR), which plays an important role in the regulation of cellular responses to stress and viral infection.
Mécanisme D'action
The mechanism of action of N-(4-chlorobenzyl)-4,6-dimethyl-2-pyrimidinamine hydrochloride involves the inhibition of this compound, which is activated in response to viral infection, double-stranded RNA, and other stresses. This compound activation leads to the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α), which inhibits protein synthesis and induces apoptosis. This compound binds to the catalytic domain of this compound, preventing its activation and subsequent phosphorylation of eIF2α.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit viral replication by suppressing the activation of this compound, which is involved in the antiviral response. It has also been shown to induce apoptosis in cancer cells by inhibiting this compound activation and subsequent phosphorylation of eIF2α. In addition, this compound has been shown to reduce inflammation and demyelination in autoimmune diseases such as multiple sclerosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(4-chlorobenzyl)-4,6-dimethyl-2-pyrimidinamine hydrochloride in lab experiments is its potency and selectivity for this compound. This allows for specific inhibition of this compound activity without affecting other cellular processes. Another advantage is its wide range of applications in various scientific research studies. However, one limitation of using this compound is the potential for off-target effects, which may affect the interpretation of experimental results.
Orientations Futures
There are several future directions for the use of N-(4-chlorobenzyl)-4,6-dimethyl-2-pyrimidinamine hydrochloride in scientific research. One direction is the development of more potent and selective inhibitors of this compound, which may lead to the development of new antiviral and anticancer therapies. Another direction is the study of the role of this compound in other cellular processes, such as stress response and autophagy. Furthermore, the use of this compound in combination with other drugs may lead to synergistic effects and improved therapeutic outcomes.
Applications De Recherche Scientifique
N-(4-chlorobenzyl)-4,6-dimethyl-2-pyrimidinamine hydrochloride has been used in various scientific research studies. It has been shown to inhibit the activation of this compound, which is involved in the regulation of cellular responses to stress and viral infection. This inhibition can lead to the suppression of viral replication and the induction of apoptosis in cancer cells. This compound has also been used in the study of autoimmune diseases, such as multiple sclerosis, where it has been shown to reduce inflammation and demyelination.
Propriétés
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4,6-dimethylpyrimidin-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3.ClH/c1-9-7-10(2)17-13(16-9)15-8-11-3-5-12(14)6-4-11;/h3-7H,8H2,1-2H3,(H,15,16,17);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXBATMCSYNKHDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NCC2=CC=C(C=C2)Cl)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49641155 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(2-methyl-1,3-thiazol-4-yl)benzoyl]morpholine](/img/structure/B4171454.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(4-fluorophenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4171457.png)
![N-(4-{2-[(4-hydroxy-2-pyrimidinyl)thio]acetyl}phenyl)acetamide](/img/structure/B4171462.png)
![3,3-dimethyl-4-[3-(2-methylphenyl)-3-phenylpropanoyl]-2-piperazinone](/img/structure/B4171468.png)
![methyl 2-chloro-5-{[2-(methylthio)benzoyl]amino}benzoate](/img/structure/B4171482.png)
![2-{[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-nitrophenyl)acetamide](/img/structure/B4171491.png)
![methyl 4-({[(4,6-diamino-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B4171492.png)
![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)glycinamide](/img/structure/B4171496.png)
![4-[(2,6-dimethyl-4-morpholinyl)carbonothioyl]-2,6-dimethoxyphenol](/img/structure/B4171501.png)
![4-[allyl(methylsulfonyl)amino]-N-(2-methoxy-5-nitrophenyl)benzamide](/img/structure/B4171516.png)

amino]-N-(2-methyl-5-nitrophenyl)benzamide](/img/structure/B4171539.png)
![N-({2-[(4-methoxyphenoxy)acetyl]hydrazino}carbonothioyl)pentanamide](/img/structure/B4171543.png)

